Ilepcimide
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Overview
Description
It is a piperidine derivative that was first synthesized by Chinese researchers as an analogue of piperine, the main pungent compound and phytochemical of black pepper (Piper nigrum) and other plants in the family Piperaceae . The chemical formula of Ilepcimide is C15H17NO3, and it has a molar mass of 259.305 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ilepcimide is synthesized by reacting a pepper acrylic ester compound with piperidines under the effect of a catalyst . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to scale up the reaction while maintaining efficiency and cost-effectiveness. This includes using high-dissolving-rate compositions and preparation methods to improve bioavailability and absorption .
Chemical Reactions Analysis
Types of Reactions
Ilepcimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different piperidine derivatives.
Scientific Research Applications
Ilepcimide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study piperidine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly its serotonergic activity.
Medicine: Primarily used as an anticonvulsant to treat various types of epilepsy.
Mechanism of Action
Ilepcimide exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: It acts as a selective agonist for glutamate receptor subtypes, particularly NMDA and AMPA receptors. This helps regulate synaptic plasticity, crucial for learning and memory.
Neuroprotection: Inhibits excitotoxicity by reducing excessive glutamate-induced neuronal damage.
Anti-inflammatory Effects: Reduces the release of pro-inflammatory cytokines, thereby mitigating neuronal injury.
Serotonergic Activity: Stimulates serotonin synthesis in the brain, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Ilepcimide is structurally similar to piperine, the main compound in black pepper. Both compounds exhibit antiepileptic effects, but this compound has been shown to have additional benefits, such as enhancing the bioavailability of curcumin . Other similar compounds include:
Piperine: The parent compound from which this compound is derived.
Carbamazepine: Another anticonvulsant that shares some pharmacological properties with this compound.
This compound’s unique combination of neuroprotective, anti-inflammatory, and serotonergic activities makes it a valuable compound for various therapeutic applications.
Properties
CAS No. |
82857-82-7 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
InChI Key |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Key on ui other cas no. |
23434-86-8 |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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